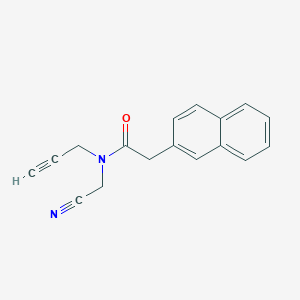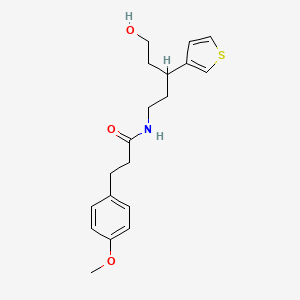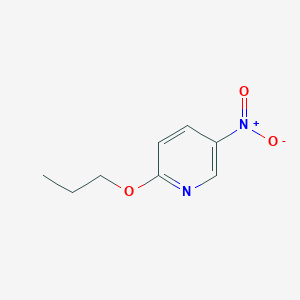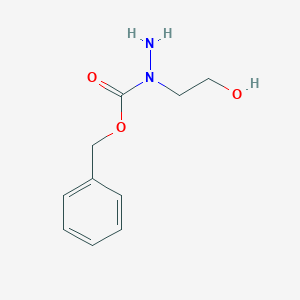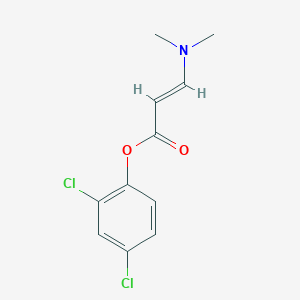![molecular formula C20H17BrN2O4 B2397945 N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)acetohydrazide CAS No. 537682-70-5](/img/structure/B2397945.png)
N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)acetohydrazide is a synthetic compound characterized by the presence of distinct structural motifs, including a brominated hydroxy methoxyphenyl group, a naphthalenyloxy moiety, and a hydrazide linkage. This intricate structure endows the compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)acetohydrazide typically involves a multi-step reaction sequence:
Formation of the aldehyde: : The starting material, 3-bromo-4-hydroxy-5-methoxybenzaldehyde, is synthesized through the bromination of a methoxyphenol derivative.
Condensation Reaction: : The aldehyde is reacted with 2-(naphthalen-1-yloxy)acetohydrazide under acidic or basic conditions to yield the target compound. This step often requires a solvent like ethanol or methanol and a catalyst like acetic acid or pyridine.
Industrial Production Methods: For large-scale production, continuous flow reactors may be employed to optimize reaction conditions, ensure consistent product quality, and increase yield. This approach minimizes batch-to-batch variability and enhances process efficiency.
Chemical Reactions Analysis
Types of Reactions: N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)acetohydrazide can participate in various chemical reactions:
Oxidation: : This compound can undergo oxidation at the hydroxyl group, potentially forming a quinone-like structure.
Reduction: : The hydrazide moiety can be reduced to form corresponding amines.
Substitution: : The bromine atom in the phenyl ring can be substituted with nucleophiles, introducing different functional groups.
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: : Nucleophilic substitution typically involves reagents like sodium methoxide or sodium ethoxide.
Major Products: The major products from these reactions vary:
Oxidation: : Quinone derivatives.
Reduction: : Amines.
Substitution: : Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
In Chemistry: N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)acetohydrazide serves as an intermediate in the synthesis of more complex organic molecules, showcasing its utility in various chemical reactions and as a precursor for novel compounds.
In Biology: This compound has shown potential as a biochemical probe due to its unique structure, allowing researchers to investigate enzyme-substrate interactions and protein binding dynamics.
In Medicine: Research indicates that this compound may exhibit anti-inflammatory, antimicrobial, or anticancer properties, although detailed studies are required to substantiate these claims.
In Industry: Industrial applications might include its use as a starting material for functional materials, such as polymers or advanced coatings, due to its reactive bromine and methoxy groups.
Mechanism of Action
The biological activity of N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)acetohydrazide is attributed to its ability to interact with specific molecular targets. The brominated phenyl group and hydrazide linkage play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The naphthalenyloxy moiety provides structural stability and enhances lipophilicity, facilitating cellular uptake.
Comparison with Similar Compounds
Similar Compounds:
N'-[(E)-(4-chloro-3-hydroxyphenyl)methylidene]-2-(naphthalen-1-yloxy)acetohydrazide
N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)acetohydrazide
N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(naphthalen-1-yloxy)acetohydrazide
Uniqueness: Compared to similar compounds, N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)acetohydrazide stands out due to the presence of both hydroxyl and methoxy groups on the phenyl ring. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for further research and application.
There you have it—a comprehensive deep dive into the world of this compound! What's next on your list?
Properties
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-naphthalen-1-yloxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4/c1-26-18-10-13(9-16(21)20(18)25)11-22-23-19(24)12-27-17-8-4-6-14-5-2-3-7-15(14)17/h2-11,25H,12H2,1H3,(H,23,24)/b22-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMCOZDPPLEJAD-SSDVNMTOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)COC2=CC=CC3=CC=CC=C32)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=CC=CC3=CC=CC=C32)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
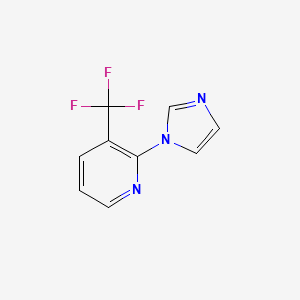
![3-cinnamyl-1-methyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2397864.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2397866.png)

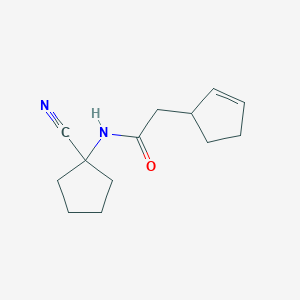
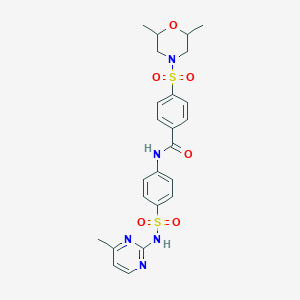
![5-Fluoro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2397872.png)
![N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-(propan-2-yl)ethanediamide](/img/structure/B2397874.png)
![Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2397875.png)
